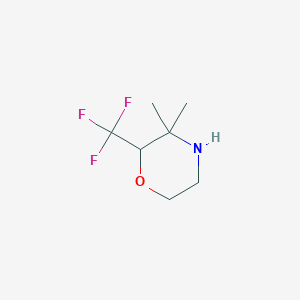

3,3-Dimethyl-2-(trifluoromethyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

3,3-dimethyl-2-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C7H12F3NO/c1-6(2)5(7(8,9)10)12-4-3-11-6/h5,11H,3-4H2,1-2H3 |

InChI Key |

YJNWNAWDPBAUOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OCCN1)C(F)(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 2 Trifluoromethyl Morpholine and Analogues

Retrosynthetic Analysis and Precursor Design for Morpholine (B109124) Ring Formation

A common and effective strategy for the synthesis of the morpholine ring involves the cyclization of a vicinal amino alcohol precursor. In the case of 3,3-dimethyl-2-(trifluoromethyl)morpholine, a logical retrosynthetic disconnection of the C-O bond would lead to the key intermediate, a substituted 2-amino-2-methyl-3-(trifluoromethyl)propan-1-ol. This precursor already contains the required carbon skeleton and all the necessary stereocenters.

Further disconnection of this amino alcohol precursor can be envisioned through two primary routes. The first involves the nucleophilic addition of a methyl group (from an organometallic reagent like methylmagnesium bromide or methyllithium) to a suitable α-amino-β-trifluoromethyl ketone. The second approach involves the ring-opening of a trifluoromethylated epoxide with an appropriate amine, a strategy that has been successfully employed in the synthesis of related trifluoromethylated morpholines. The synthesis of 2- and 3-trifluoromethylmorpholines has been reported commencing from the commercially available 2-trifluoromethyloxirane.

The design of the precursor is critical for the successful construction of the target molecule. The chosen precursor must not only contain the correct atom connectivity but also allow for the stereocontrolled introduction of the substituents. For instance, starting from a chiral trifluoromethylated building block would be a viable strategy to achieve an enantioselective synthesis.

Direct Synthesis Routes of this compound

The direct synthesis of this compound can be approached through several strategic pathways, primarily focusing on the efficient construction of the morpholine ring and the precise introduction of the trifluoromethyl and dimethyl functionalities.

Cyclization Reactions for Morpholine Ring Construction

The formation of the morpholine ring is typically achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. A prevalent method involves the cyclization of vicinal amino alcohols. For the target molecule, the precursor would be a 2-(amino)-3,3-dimethyl-2-(trifluoromethyl)propan-1-ol derivative. This cyclization can be promoted by various reagents and conditions.

One common approach is the use of a dehydrating agent, such as sulfuric acid or a Mitsunobu reaction, to facilitate the intramolecular etherification. Alternatively, the amino alcohol can be converted into a derivative with a good leaving group on the alcohol moiety, which is then displaced by the internal amine nucleophile. Another strategy involves the reaction of the amino alcohol with a dielectrophile, such as a dihaloethane, to form the morpholine ring in a stepwise manner.

Introduction of the Trifluoromethyl Moiety: Trifluoromethylation Agents and Techniques

The introduction of the trifluoromethyl group is a key step in the synthesis of the target compound. This can be achieved either by incorporating a trifluoromethyl-containing building block into the synthetic scheme or by direct trifluoromethylation of a suitable precursor.

A variety of trifluoromethylating agents are available for this purpose. Nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), can be used to introduce the CF3 group via addition to a carbonyl group. Electrophilic trifluoromethylating agents, such as Umemoto's or Togni's reagents, are also widely used to trifluoromethylate various nucleophiles. Radical trifluoromethylation, often initiated by photoredox catalysis, provides another powerful method for introducing the CF3 group.

In the context of synthesizing this compound, a plausible strategy would involve the use of a trifluoromethylated starting material, such as 3,3,3-trifluoro-1,2-epoxypropane, which can then be elaborated to the desired morpholine structure.

Stereochemical Control in Synthesis: Enantioselective and Diastereoselective Approaches

The presence of a stereocenter at the C2 position of the morpholine ring necessitates the use of stereocontrolled synthetic methods to obtain enantiomerically pure or enriched products. Several strategies can be employed to achieve this.

One approach is to start with a chiral precursor, such as an enantiomerically pure trifluoromethylated amino alcohol. The synthesis of such precursors has been reported through various methods, including the asymmetric reduction of trifluoromethyl ketones or the kinetic resolution of racemic amino alcohols.

Alternatively, asymmetric catalysis can be employed to introduce the desired stereochemistry during the synthesis. For example, enantioselective trifluoromethylation of an appropriate prochiral substrate could establish the stereocenter at an early stage. Diastereoselective cyclization of a chiral amino alcohol precursor can also be used to control the relative stereochemistry of the substituents on the morpholine ring. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product.

Advanced Reaction Conditions and Catalysis

The efficiency and selectivity of the synthetic route to this compound can be significantly influenced by the reaction conditions and the use of catalysts.

Role of Specific Solvents and Additives in Reaction Efficiency

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of morpholine synthesis, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often used to facilitate nucleophilic substitution reactions involved in the cyclization step. The solubility of reagents and intermediates, as well as the stabilization of transition states, are key factors to consider when selecting a solvent.

Additives can also play a crucial role in improving reaction efficiency and selectivity. For instance, the addition of a base is often necessary to deprotonate the amine or alcohol group in the amino alcohol precursor, thereby increasing its nucleophilicity for the cyclization reaction. In trifluoromethylation reactions, additives can act as activators for the trifluoromethylating agent or as promoters for the desired reaction pathway. For example, in some electrophilic trifluoromethylation reactions, the addition of a Lewis acid or a Brønsted acid can enhance the reactivity of the trifluoromethylating reagent. acs.org The synergistic interplay between a halogen bond and Ni catalysis under visible light has been explored for the reduction of α-trifluoromethyl alkyl bromides and subsequent cross-coupling reactions. rsc.orgrsc.org

Transition Metal Catalysis in C-F Bond Formation and Other Transformations

Transition metal catalysis is a cornerstone for the formation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds, offering pathways that are often challenging to achieve through traditional methods. nih.govorganicreactions.org These strategies can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a pre-existing morpholine scaffold or the construction of the morpholine ring using a trifluoromethyl-containing building block. nih.gov

Palladium-catalyzed reactions are prominent in this field. For instance, the directed electrophilic fluorination of C-H bonds using catalysts like palladium(II) acetate (B1210297) in the presence of an electrophilic fluorine source (e.g., F-TEDA-BF4 or Selectfluor®) represents a powerful method for C-F bond formation. nih.govnih.gov Similarly, palladium-catalyzed cross-coupling reactions can form Ar-CF3 bonds, which could be integral in synthesizing aryl-substituted trifluoromethylmorpholine analogues. researchgate.net Another key step, the reductive elimination of Ar-CF3 from palladium(II) complexes, has been demonstrated, suggesting that C-CF3 bond formation via transition metal catalysis is a feasible strategy. nih.govresearchgate.net

Copper-catalyzed reactions also provide a valuable toolkit for trifluoromethylation. The copper-catalyzed aromatic trifluoromethylation of aryl iodides using a CF3 source can be applied to precursors of the target morpholine. researchgate.nettcichemicals.com These reactions often utilize ligands such as 1,10-phenanthroline (B135089) to facilitate the catalytic cycle. researchgate.net The direct introduction of a trifluoromethyl group is a key strategy, often employing reagents like trifluoromethyl copper. nih.gov

The table below summarizes representative transition metals and their roles in transformations relevant to the synthesis of trifluoromethylated heterocycles.

| Catalyst System | Transformation Type | Substrate Class | Relevance to CF3-Morpholine Synthesis |

| Pd(OAc)₂ / Selectfluor® | Directed C-H Fluorination | Phenylpyridine derivatives | Potential for direct fluorination of a morpholine precursor. nih.govnih.gov |

| Palladium(0) / BrettPhos | Nucleophilic Ar-CF3 Coupling | Aryl chlorides | Synthesis of aryl-substituted CF3-morpholine analogues. researchgate.net |

| CuI / 1,10-Phenanthroline | Aromatic Trifluoromethylation | Aryl iodides | Introduction of a CF3 group to an aromatic precursor. researchgate.nettcichemicals.com |

| Rhodium/Iridium Complexes | Allylic/Benzylic Fluorination | Allylic/Benzylic precursors | Synthesis of analogues with fluorinated side chains. uiowa.edu |

These transition-metal-catalyzed methods are crucial for accessing complex fluorinated molecules and offer a versatile approach to synthesizing this compound and its derivatives. nih.gov

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like substituted morpholines. Organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric synthesis, providing access to enantiomerically pure compounds. mdpi.commetu.edu.tr

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of morpholine synthesis, enamine catalysis is a relevant mechanism. nih.gov For example, chiral secondary amines like proline and its derivatives can catalyze the 1,4-addition of aldehydes to nitroolefins, a key bond-forming reaction that could be adapted to construct the morpholine backbone. nih.gov However, studies have suggested that the morpholine nucleus itself can lead to lower reactivity in enamine catalysis due to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen. nih.gov Despite these challenges, the design of novel morpholine-based organocatalysts continues to be an active area of research, aiming to overcome these limitations and achieve high yields and enantioselectivity. nih.gov

Biocatalysis , the use of enzymes to catalyze reactions, offers exceptional selectivity under mild conditions. A notable example is the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, an analogue of the target compound. digitellinc.com This process employed an imine reductase (IRED) as the key catalyst for the asymmetric reduction of an acetophenone (B1666503) derivative. The development process involved screening for a suitable IRED enzyme, followed by process optimization to achieve high yield and excellent enantioselectivity. digitellinc.com This biocatalytic route demonstrates a highly efficient and scalable method for producing chiral trifluoromethyl-substituted morpholines.

| Catalysis Type | Catalyst Example | Key Transformation | Advantages |

| Organocatalysis | Chiral β-morpholine amino acids | Michael addition | Metal-free, biomimetic approach. nih.gov |

| Biocatalysis | Imine Reductase (IRED) | Asymmetric reduction | High enantioselectivity, mild reaction conditions, scalable. digitellinc.com |

The combination of organocatalysis and biocatalysis provides a complementary set of tools for the stereoselective synthesis of complex heterocyclic structures. mdpi.com

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The optimization of a synthetic route is a critical step to ensure its efficiency and practicality. This process involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. acs.org

For the synthesis of this compound and its analogues, several factors can be optimized. In transition metal-catalyzed reactions, the choice of metal, ligand, solvent, temperature, and base can have a profound impact on the outcome. For instance, in palladium-catalyzed couplings, sterically demanding ligands like BrettPhos have been shown to be effective for challenging Ar-CF3 bond formations. researchgate.net

In biocatalytic processes, optimization involves selecting the optimal enzyme through screening, as well as refining reaction conditions such as pH, temperature, substrate concentration, and co-factor regeneration systems. digitellinc.com The successful development of the IRED-catalyzed synthesis of a morpholine analogue involved a full optimization process, leading to a highly efficient and selective transformation. digitellinc.com

The following table illustrates key parameters that are typically optimized in synthetic protocols.

| Parameter | Potential Variations | Desired Outcome |

| Catalyst | Type (e.g., Pd, Cu, IRED), Ligand, Loading (%) | Increased reaction rate, higher selectivity |

| Solvent | Polarity (e.g., DMF, THF, Toluene), Acidity/Basicity | Improved substrate solubility, enhanced catalyst stability, minimized side reactions acs.org |

| Temperature | -78°C to reflux | Control of reaction rate and selectivity |

| Reagents | Stoichiometry, order of addition | Maximized conversion of starting material, reduced byproducts |

| Reaction Time | Minutes to hours | Achievement of complete reaction without product degradation |

By systematically adjusting these parameters, synthetic protocols can be refined to produce this compound and its analogues with high yield and purity, making them accessible for further research and application.

Scalability Considerations for Research and Preparative Applications

Scaling a synthetic process from the laboratory bench (milligrams) to preparative or industrial scale (kilograms) presents a unique set of challenges. researchgate.net The feasibility of a synthetic route on a larger scale depends on factors such as cost, safety, robustness, and ease of operation.

One of the most significant considerations is the cost and availability of starting materials and reagents. For example, while some advanced fluorination reagents offer excellent reactivity, their high cost may be prohibitive for large-scale synthesis. The use of inexpensive and readily available reagents like Langlois reagent (sodium triflinate) can be advantageous. researchgate.net

The choice of synthetic strategy also heavily influences scalability. Biocatalytic routes, such as the IRED-catalyzed synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, have proven to be highly scalable, with production reaching over 180 kg. digitellinc.com This success is attributed to the mild reaction conditions (often in aqueous media), high selectivity which simplifies purification, and the biodegradability of the catalyst.

In contrast, transition metal-catalyzed reactions may face challenges on a larger scale, including the cost of the metal catalyst, the need to remove residual metal from the final product (a critical requirement for pharmaceuticals), and potentially harsh reaction conditions. However, many industrial processes successfully utilize transition metal catalysis, and routes designed for scalability often focus on high-yield, one-pot procedures. researchgate.net

The table below compares different synthetic approaches based on key scalability factors.

| Factor | Transition Metal Catalysis | Biocatalysis | Organocatalysis |

| Reagent Cost | Can be high (metals, ligands) | Generally lower (enzymes can be reused) | Varies, often low to moderate |

| Reaction Conditions | Often requires anhydrous conditions, inert atmosphere, high temperatures | Mild (aqueous, ambient temp/pressure) | Generally mild |

| Product Purification | Requires removal of metal catalyst | Often simpler due to high selectivity | Chromatography may be needed |

| Safety/Environmental | Toxic metals, organic solvents | "Green" approach, often aqueous | Generally lower toxicity than metals |

| Proven Scalability | Widely used in industry, but can be complex | Demonstrated for specific analogues (>180 kg scale) digitellinc.com | Used in industry, but catalyst loading can be high mdpi.com |

Ultimately, the development of a scalable synthesis for this compound requires a careful evaluation of these factors to select a route that is not only chemically efficient but also economically and practically viable for the intended scale of production.

Chemical Reactivity and Derivatization Strategies of 3,3 Dimethyl 2 Trifluoromethyl Morpholine

Mechanistic Investigations of Core Transformations

The inherent stability of the morpholine (B109124) ring, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, dictates the types of transformations that the 3,3-dimethyl-2-(trifluoromethyl)morpholine core can undergo. Mechanistic understanding of these reactions is crucial for the rational design of synthetic routes to novel derivatives.

Oxidation Reactions of the Morpholine Ring System

The tertiary amine of the morpholine ring is susceptible to oxidation. The most common oxidation product is the corresponding N-oxide. Mechanistically, this transformation typically proceeds via a direct attack of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), on the lone pair of electrons of the nitrogen atom.

The presence of the electron-withdrawing trifluoromethyl group at the C-2 position is expected to decrease the nucleophilicity of the nitrogen atom, thereby making the oxidation slightly more challenging compared to an unsubstituted morpholine. However, potent oxidizing agents can readily effect this transformation. A study on a complex morpholine-containing substance P antagonist demonstrated that oxidative degradation can occur at the morpholine nitrogen to form an N-oxide. nih.gov This N-oxide can then undergo further thermal rearrangements. nih.gov

Table 1: Plausible Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide |

This table presents a plausible oxidation reaction based on the known reactivity of morpholine derivatives.

Reduction Pathways of the Morpholine Core

The morpholine ring in this compound is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) due to its saturated nature. Ring-opening reduction would require harsh conditions, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), and would likely proceed via cleavage of the C-O bonds. However, specific functional groups introduced onto the morpholine scaffold could be selectively reduced. For instance, if an N-oxide derivative were formed, it could be readily reduced back to the parent tertiary amine using reducing agents like triphenylphosphine (B44618) or by catalytic hydrogenation.

Nucleophilic and Electrophilic Substitution Reactions on the Morpholine Ring and Side Chains

Direct nucleophilic or electrophilic substitution on the saturated carbon atoms of the morpholine ring is generally not feasible without prior functionalization. The high electronegativity of the trifluoromethyl group makes the C-2 position highly electron-deficient. This could potentially make the C-2 hydrogen more acidic, although direct deprotonation would be challenging.

Nucleophilic attack is more likely to occur on derivatives of the morpholine. For instance, if a leaving group were introduced at one of the ring positions, it could be displaced by a nucleophile. The trifluoromethyl group itself is exceptionally stable and not susceptible to nucleophilic displacement under normal conditions.

Electrophilic substitution is not a characteristic reaction of the saturated morpholine ring. However, if an aromatic ring were attached to the nitrogen atom (forming an N-aryl derivative), electrophilic aromatic substitution would be a viable pathway for functionalization of the aryl ring. The morpholine ring would act as a directing group in such reactions.

Functionalization and Derivatization of the this compound Scaffold

The strategic modification of the this compound scaffold is key to exploring its potential in various applications. Functionalization can be targeted at the nitrogen atom or the carbon centers of the ring.

Modifications at the Nitrogen Atom

The secondary amine of this compound is the most reactive site for functionalization. Standard reactions for secondary amines can be employed to introduce a wide variety of substituents.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. The reaction proceeds through a standard SN2 mechanism with alkyl halides, where the nitrogen acts as a nucleophile.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base provides the corresponding N-amides. This reaction is typically very efficient.

N-Arylation: The nitrogen can be arylated using activated aryl halides (e.g., those with electron-withdrawing groups) or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | 3,3,4-Trimethyl-2-(trifluoromethyl)morpholine |

| N-Acylation | Acetyl chloride | 1-(3,3-Dimethyl-2-(trifluoromethyl)morpholin-4-yl)ethan-1-one |

| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | 4-Phenyl-3,3-dimethyl-2-(trifluoromethyl)morpholine |

This table provides examples of common N-functionalization reactions applicable to the target molecule.

Functionalization at Carbon Centers (e.g., C-2, C-3, C-5, C-6 positions)

Functionalization of the carbon skeleton of this compound is more challenging but can be achieved through various synthetic strategies.

C-2 Position: The presence of the trifluoromethyl group makes direct functionalization at the C-2 position difficult. The C-H bond at this position is not readily activated. Synthetic strategies would likely involve the construction of the morpholine ring from a precursor that already contains the desired functionality at the equivalent position.

C-3 Position: The gem-dimethyl groups at the C-3 position are generally unreactive. However, radical-based reactions could potentially be used to introduce functionality at these methyl groups, though selectivity might be an issue.

C-5 and C-6 Positions: The C-H bonds at the C-5 and C-6 positions are potential sites for functionalization through modern C-H activation methodologies. Transition metal-catalyzed reactions, often directed by a functional group on the nitrogen, could be employed to introduce aryl, alkyl, or other groups at these positions. For instance, a directing group such as a pyridyl or pyrimidyl group attached to the morpholine nitrogen can direct ortho-lithiation or palladium-catalyzed C-H activation to the adjacent C-5 methylene (B1212753) group. While direct examples for this compound are not readily available in the literature, this approach has been successfully applied to other heterocyclic systems. nih.gov

Table 3: Potential Strategies for C-H Functionalization of the Morpholine Ring

| Position | Strategy | Potential Reagents/Catalysts |

| C-5 | Directed C-H Activation | Pd(OAc)₂, directing group on Nitrogen |

| C-6 | Directed C-H Activation | Pd(OAc)₂, directing group on Nitrogen |

This table outlines plausible advanced synthetic strategies for carbon center functionalization based on current literature on related heterocyclic systems.

Reactions Involving the Trifluoromethyl Group for Further Functionalization

The trifluoromethyl (CF₃) group is generally considered to be chemically inert due to the high strength of the carbon-fluorine bond. Direct functionalization of the CF₃ group on a saturated heterocyclic system like this compound presents a significant synthetic challenge. Most synthetic strategies involving trifluoromethylated heterocycles focus on the introduction of the CF₃ group as a final step or the use of trifluoromethylated building blocks, rather than the post-synthetic modification of the CF₃ group itself.

However, advancements in synthetic methodology have opened some avenues for the transformation of trifluoromethyl groups, primarily in aromatic and unsaturated systems. These reactions often require harsh conditions or specialized reagents and are not yet widely applied to saturated azaheterocycles. Theoretical reactivity patterns can be extrapolated from studies on simpler α-trifluoromethyl amines and other trifluoromethylated organic compounds.

Potential, albeit challenging, reactions could involve:

Reductive Defluorination: Partial or complete removal of fluorine atoms from the CF₃ group can be achieved using strong reducing agents or specific catalytic systems. This would lead to the formation of difluoromethyl (CF₂H) or monofluoromethyl (CFH₂) moieties, which possess different electronic and steric properties and can be valuable for structure-activity relationship studies in medicinal chemistry.

C-F Bond Activation: Transition-metal-catalyzed C-F bond activation is an emerging field that could potentially be applied to the functionalization of the CF₃ group. Such reactions might allow for the replacement of a fluorine atom with other functional groups, although this remains a formidable challenge, especially in the context of a complex molecule like this compound.

Regioselectivity and Diastereoselectivity in Derivatization

When considering the derivatization of this compound at positions other than the trifluoromethyl group, the principles of regioselectivity and diastereoselectivity become paramount. The primary site for derivatization is the nitrogen atom of the morpholine ring, which can undergo a variety of reactions such as N-alkylation, N-acylation, and N-arylation.

Regioselectivity:

In the absence of other reactive functional groups on the morpholine ring, reactions with electrophiles will exclusively occur at the nitrogen atom, demonstrating high regioselectivity. The gem-dimethyl group at the 3-position and the trifluoromethyl group at the 2-position create a sterically hindered environment around the nitrogen atom, which can influence the rate of reaction but not the position of substitution.

Diastereoselectivity:

The stereochemical outcome of reactions involving the derivatization of this compound is of critical importance, especially when new stereocenters are formed. The existing stereocenter at the 2-position, bearing the trifluoromethyl group, can exert a significant directing effect on incoming reagents.

For instance, in N-alkylation reactions with prochiral electrophiles, the approach of the electrophile to the nitrogen atom will be influenced by the steric bulk of the substituents on the morpholine ring. The trifluoromethyl group and the gem-dimethyl groups will likely direct the incoming substituent to the less hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.

The diastereomeric ratio of the products will depend on several factors:

The nature of the electrophile: Larger, more sterically demanding electrophiles are expected to lead to higher diastereoselectivity.

The reaction conditions: Temperature, solvent, and the presence of additives can all influence the stereochemical outcome of the reaction.

The conformation of the morpholine ring: The chair-like conformation of the morpholine ring will place the substituents in specific spatial arrangements, which will in turn dictate the preferred trajectory of the attacking reagent.

While general principles of stereocontrol in heterocyclic chemistry can be applied, specific experimental data on the diastereoselective derivatization of this compound are scarce. Further research is needed to establish detailed structure-reactivity relationships and to develop highly diastereoselective synthetic methods for the functionalization of this important heterocyclic scaffold.

Computational and Theoretical Investigations of 3,3 Dimethyl 2 Trifluoromethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetic properties of 3,3-Dimethyl-2-(trifluoromethyl)morpholine at the atomic level. These methods can predict a range of properties, from electron distribution to spectroscopic signatures, guiding further experimental work.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations can elucidate the electronic structure of this compound, providing insights into its stability and reactivity.

The presence of the trifluoromethyl group is expected to significantly influence the electronic properties of the morpholine (B109124) ring. nih.gov The strong electron-withdrawing nature of the CF3 group will likely lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would, in turn, affect the molecule's reactivity, potentially making it less susceptible to electrophilic attack and more prone to nucleophilic attack at specific sites.

DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. For this compound, these maps are predicted to show a region of high positive potential around the trifluoromethyl group and the adjacent C2 carbon, indicating a potential site for nucleophilic interaction. Conversely, the nitrogen and oxygen atoms of the morpholine ring will exhibit regions of negative potential, highlighting their nucleophilic character.

Furthermore, DFT can be employed to calculate global and local reactivity descriptors. These parameters, such as chemical hardness, softness, and Fukui functions, provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for chemical reactions. For instance, DFT studies on benzoyl thiourea (B124793) derivatives linked to morpholine have shown a good correlation between computed quantum chemical parameters and their observed antifungal activity. bamu.ac.in

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Morpholine Ring

| Substituent | Predicted Effect on Electron Density | Impact on Reactivity |

|---|---|---|

| 2-(Trifluoromethyl) | Strong withdrawal from the ring | Decreased nucleophilicity of the ring nitrogen; potential activation of adjacent carbons to nucleophilic attack |

For more precise calculations of molecular properties, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide highly accurate energies and geometries.

In the context of this compound, ab initio calculations would be particularly useful for determining accurate conformational energies. The molecule's conformational landscape is complex due to the interplay of the morpholine ring puckering and the rotational barriers of the substituents. High-level ab initio calculations can provide benchmark energy differences between various conformers, which can then be used to validate less computationally expensive methods. For example, a study on trifluoromethylation using Umemoto's reagent employed high-level CCSD(T) calculations to accurately predict reaction energy barriers. rsc.org

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: DFT calculations are widely used to predict 1H, 13C, and 19F NMR chemical shifts. github.io The prediction of 19F NMR spectra is particularly relevant for this compound. The chemical shift of the trifluoromethyl group is sensitive to its electronic environment, and accurate predictions can help in assigning the correct structure. Studies have shown that certain DFT functionals, such as BHandHLYP, can provide excellent agreement with experimental 19F NMR data for trifluoromethyl derivatives. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated using quantum chemical calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups. For instance, DFT calculations have been successfully used to analyze the vibrational spectra of morpholine and its conformers. researchgate.net

Table 2: Representative Computationally Predicted Spectroscopic Data for Analogous Systems

| Spectroscopic Technique | Analogous System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 19F NMR | Trifluoromethyl pyrimidines | DFT (BHandHLYP/pcS-2) | Mean absolute error of 0.66 ppm for scaled values. | nih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly those based on classical mechanics, allow for the exploration of the conformational space and dynamic behavior of molecules over longer timescales than are accessible with quantum chemical methods.

The conformational landscape of this compound is expected to be dominated by the chair conformation of the morpholine ring, as is typical for such six-membered heterocycles. nih.govacs.org However, the presence of bulky substituents at the C2 and C3 positions introduces significant steric interactions that will influence the preferred orientation of these groups.

Force field-based methods, such as molecular mechanics, can be used to systematically search the potential energy surface of the molecule to identify stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Key conformational features to consider for this compound include:

Ring Conformation: While the chair form is expected to be most stable, boat and twist-boat conformations should also be considered as potential transition states or higher-energy minima.

Substituent Orientation: The trifluoromethyl group at the C2 position can adopt either an axial or an equatorial position. The gem-dimethyl groups at C3 will have one methyl group in an axial position and the other in an equatorial position in a chair conformation. The relative stability of the axial versus equatorial trifluoromethyl group will depend on a balance of steric and electronic effects.

Studies on substituted morpholines have shown that the conformational preferences can be finely tuned by the nature and position of the substituents. cdnsciencepub.com For this compound, it is anticipated that the bulky trifluoromethyl group will have a strong preference for the equatorial position to minimize steric clashes with the axial hydrogen atoms on the ring.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility, conformational transitions, and interactions with its environment. mdpi.com An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule, governed by a chosen force field.

To perform a meaningful MD simulation, an accurate force field for the molecule is required. While standard force fields like AMBER or GAFF may provide a reasonable starting point, the presence of the trifluoromethyl group may necessitate the development of specific parameters to accurately model its interactions. nih.govbiorxiv.orgnih.gov These parameters are often derived from high-level quantum chemical calculations.

An MD simulation could reveal:

Conformational Interconversions: The frequency and pathways of transitions between different chair and boat conformations of the morpholine ring.

Rotational Dynamics of Substituents: The rotational freedom of the trifluoromethyl and methyl groups.

Solvent Effects: How the presence of a solvent, such as water or an organic solvent, influences the conformational preferences and dynamics of the molecule. Classical molecular dynamics simulations have been used to study the influence of fluorination on the behavior of organic molecules in different environments. arxiv.org

By providing a detailed picture of the dynamic behavior of this compound, MD simulations can complement the static picture provided by quantum chemical calculations and offer a more complete understanding of this complex molecule.

Reaction Mechanism Predictions and Transition State Analysis

Detailed predictions of reaction mechanisms and analyses of transition states involving this compound have not been specifically reported. Theoretical studies in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This would involve identifying the lowest energy pathways for reactants to transform into products.

Such an analysis would pinpoint the geometric and energetic properties of transition states—the highest energy points along the reaction coordinate. Key parameters that would be calculated include activation energies, which are crucial for understanding reaction rates, and the imaginary frequencies corresponding to the vibrational mode of the transition state that leads to the product. Without specific studies on this compound, no data on its potential reaction mechanisms or transition states can be presented.

Electronic Properties and Their Influence on Chemical Behavior

The electronic properties of a molecule are fundamental to understanding its chemical behavior, including its reactivity, polarity, and intermolecular interactions. While the incorporation of a trifluoromethyl group and dimethyl groups into a morpholine ring is known to influence these properties, specific computational analyses for this compound are not documented. researchgate.net

An electrostatic potential (ESP) surface map is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule. It is generated by calculating the electrostatic potential at a particular electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, one would expect the highly electronegative fluorine atoms of the trifluoromethyl group to create a region of significant negative electrostatic potential. Conversely, the hydrogen atoms on the amine group would likely exhibit a positive potential. The oxygen atom of the morpholine ring would also be a site of negative potential. However, without specific calculations, a precise map and the quantitative values of the electrostatic potential cannot be provided.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orglibretexts.org

Stereochemical Aspects of 3,3 Dimethyl 2 Trifluoromethyl Morpholine

Chirality in the Morpholine (B109124) Ring System

The chirality of 3,3-dimethyl-2-(trifluoromethyl)morpholine is determined by the presence of a stereogenic center. A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. In the case of this molecule, the carbon atom at the C2 position is bonded to a hydrogen atom, a trifluoromethyl group (-CF3), the oxygen atom of the morpholine ring, and the C3 carbon atom of the ring.

The C3 carbon, substituted with two methyl groups, is not a chiral center. Similarly, the other ring atoms (C5 and C6) are typically not stereogenic in this context as they are bonded to two hydrogen atoms each. Therefore, the sole source of chirality in this compound arises from the C2 carbon. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers.

Diastereomeric and Enantiomeric Relationships

Since this compound possesses one chiral center at the C2 position, it can exist as two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers. These enantiomers are designated as (R)-3,3-dimethyl-2-(trifluoromethyl)morpholine and (S)-3,3-dimethyl-2-(trifluoromethyl)morpholine, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

A racemic mixture, or racemate, is an equimolar mixture of both enantiomers. Such a mixture is optically inactive because the equal and opposite optical rotations of the (R) and (S) enantiomers cancel each other out. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two chiral centers. As this compound has only one stereocenter, it does not have diastereomers.

Strategies for Chiral Resolution of Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process for studying their distinct biological activities. Several strategies can be employed for this chiral resolution.

One common method is the formation of diastereomeric salts. This involves reacting the racemic morpholine, which is basic due to the nitrogen atom, with a chiral acid resolving agent. This reaction produces a mixture of two diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the individual enantiomers of the morpholine can be recovered by treating the separated diastereomeric salts with a base.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. While specific methods for this compound are not detailed in the literature, similar compounds like 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases. nih.gov

Influence of Substituents on Ring Conformation and Stereoisomer Stability

The morpholine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The substituents on the ring of this compound significantly influence the stability of its possible conformations.

In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. For this compound, the trifluoromethyl group at C2 is a bulky and electron-withdrawing substituent. nih.gov In the most stable chair conformation, this group would preferentially occupy an equatorial position.

The gem-dimethyl group at the C3 position introduces significant steric constraints. One of the methyl groups will necessarily be axial while the other is equatorial, or both could be in positions that lead to gauche interactions with adjacent substituents. The presence of these bulky groups can influence the ring's puckering and may lead to a preference for a specific chair conformation or potentially a twist-boat conformation in some circumstances. The stability of the stereoisomers will be influenced by these conformational preferences, with the most stable isomer being the one that minimizes unfavorable steric interactions. For instance, in cis-1,3-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is more stable. libretexts.org A similar principle would apply here, favoring conformations where the largest groups are equatorial.

Stereoselective Transformations of Chiral this compound

Chiral this compound can serve as a valuable building block for the synthesis of more complex, enantiomerically pure molecules. Stereoselective transformations are reactions that favor the formation of one stereoisomer over another.

For example, the nitrogen atom of the morpholine ring can be functionalized through N-alkylation or N-acylation. If the starting morpholine is enantiomerically pure, these reactions will proceed with retention of the configuration at the C2 center, yielding chiral N-substituted products.

Strategic Applications of 3,3 Dimethyl 2 Trifluoromethyl Morpholine in Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C2 position, bearing a trifluoromethyl group, makes enantiomerically pure 3,3-Dimethyl-2-(trifluoromethyl)morpholine a potentially valuable chiral building block. The gem-dimethyl group at the C3 position could serve as a conformational lock, providing a well-defined spatial arrangement that can influence the stereochemical outcome of reactions.

In asymmetric synthesis, chiral morpholine (B109124) derivatives have been employed as chiral auxiliaries, directing stereoselective transformations on an attached substrate. Following the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. The rigid structure of this compound could offer high levels of diastereoselectivity in such applications.

Furthermore, as a chiral building block, it can be incorporated into the final structure of a target molecule, imparting chirality and influencing its biological activity. The synthesis of complex chiral molecules, such as alkaloids or pharmaceutical intermediates, often relies on the use of such pre-functionalized, stereochemically defined fragments.

Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound

| Transformation Type | Potential Role of the Morpholine | Expected Outcome |

| Alkylation | Chiral Auxiliary | Diastereoselective formation of new C-C bonds |

| Aldol (B89426) Reaction | Chiral Auxiliary | Stereocontrolled synthesis of β-hydroxy carbonyl compounds |

| Diels-Alder Reaction | Chiral Dienophile Component | Enantioselective formation of cyclic compounds |

| Nucleophilic Addition | Chiral Ligand for a Metal Catalyst | Asymmetric addition to carbonyls or imines |

As a Precursor for the Synthesis of Complex Organic Architectures

The functional groups inherent in this compound—the secondary amine and the ether linkage—provide handles for further chemical manipulation, positioning it as a versatile precursor for more elaborate molecular structures.

The secondary amine can be N-functionalized through a variety of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. This enables the construction of a library of derivatives with varied electronic and steric properties. The robust morpholine ring can serve as a central scaffold upon which complexity is built. For instance, multi-step synthetic sequences starting from this morpholine could lead to the formation of polycyclic or macrocyclic structures, which are of significant interest in drug discovery.

Role in the Construction of Novel Heterocyclic Systems

The inherent reactivity of the morpholine ring system can be exploited to construct novel, more complex heterocyclic frameworks. The nitrogen atom can participate in cyclization reactions, leading to the formation of fused or bridged bicyclic systems.

For example, intramolecular reactions involving a substituent attached to the nitrogen atom and another part of the molecule could lead to the formation of new rings. Additionally, the morpholine itself can be a substrate in ring-expansion or ring-transformation reactions, providing access to less common heterocyclic systems. The trifluoromethyl and gem-dimethyl groups would be carried through these transformations, influencing the properties of the resulting novel heterocycles.

Development of Advanced Reagents and Catalysts Utilizing the Morpholine Scaffold

The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. By functionalizing the nitrogen atom with a coordinating group, such as a phosphine (B1218219) or an additional amine, bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

The steric bulk provided by the gem-dimethyl group and the electronic influence of the trifluoromethyl group could create a unique chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

Moreover, derivatives of this morpholine could be developed as organocatalysts. For example, the secondary amine could be utilized in enamine or iminium ion catalysis, with the chiral backbone inducing stereoselectivity in reactions such as Michael additions or aldol reactions.

Table 2: Potential Catalyst and Reagent Types Derived from this compound

| Catalyst/Reagent Type | Functionalization Strategy | Potential Application |

| Chiral Phosphine Ligand | N-phosphinylation | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Diamine Ligand | N-alkylation with an amino-containing group | Asymmetric Transfer Hydrogenation |

| Organocatalyst | Use of the secondary amine | Enantioselective Michael Additions, Aldol Reactions |

| Phase-Transfer Catalyst | N-quaternization | Asymmetric Alkylation under phase-transfer conditions |

Emerging Research Directions and Methodological Innovations

Integration with Flow Chemistry Techniques for Continuous Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch synthesis, particularly for the production of fluorinated compounds like 3,3-Dimethyl-2-(trifluoromethyl)morpholine. acs.org Key benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety profiles, especially when handling hazardous reagents or highly exothermic processes often associated with fluorination. eurekalert.org

The synthesis of trifluoromethylated heterocycles can be significantly streamlined using flow technology. For instance, a continuous-flow route for trifluoromethylated N-fused heterocycles was developed using trifluoroacetic anhydride, demonstrating rapid reaction times at mild conditions with high yields. acs.org Applying this concept to this compound would involve pumping the precursor amino alcohol and a suitable trifluoromethylating agent through a heated and pressurized reactor coil. This setup would allow for precise control over the residence time and temperature, minimizing the formation of byproducts and enabling safer handling of potentially volatile intermediates. acs.orgeurekalert.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in process time acs.org |

| Temperature Control | Difficult to maintain uniformity, hotspots | Precise and uniform, rapid heat exchange | Improved selectivity and safety eurekalert.org |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Minimized risk of thermal runaway and exposure acs.org |

| Scalability | Complex, non-linear challenges | Linear, by extending operational time | More predictable and efficient scale-up |

| Process Optimization | Time-consuming, requires multiple experiments | Rapid, automated parameter screening | Faster development of optimal conditions |

Application of Machine Learning and Artificial Intelligence in Reaction Optimization

The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is creating powerful new paradigms for reaction development and optimization. nih.gov For a complex target like this compound, ML algorithms can analyze vast datasets of reaction information to predict outcomes, such as yield or selectivity, with remarkable accuracy. arocjournal.comucla.edu

Neural networks and other supervised learning models can be trained on data from high-throughput experimentation (HTE). ucla.edu These models learn the intricate, non-linear relationships between various inputs—including substrates, reagents, catalysts, solvents, and temperature—and the resulting reaction performance. arocjournal.com For the synthesis of the target morpholine (B109124), an ML model could be used to predict the optimal conditions for the cyclization step, navigating the complex interplay between base strength, solvent polarity, and temperature to maximize yield and minimize impurities.

A key advantage of this data-driven approach is its ability to move beyond simple optimization to reaction discovery. nih.gov Models like Reactron are now capable of predicting not just the final products but also the underlying reaction mechanisms by tracking electron movements. arxiv.orgarxiv.org Such tools could help chemists understand why certain conditions favor the formation of the desired this compound diastereomer or identify potential side reactions before they are even run in the lab. This predictive power accelerates the development cycle and reduces the experimental burden required to establish a robust synthetic process. ucla.edu

Development of Novel and Sustainable Synthetic Routes (Green Chemistry Principles)

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. nih.gov Recent research into morpholine synthesis has produced novel methods that align with these principles and could be adapted for this compound.

One promising approach is a redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive and practical reagents like ethylene (B1197577) sulfate. nih.govchemrxiv.org This method avoids the use of harsh reducing agents commonly employed in traditional routes. Adapting this for the target molecule would involve a fluorinated amino alcohol precursor, offering a more atom-economical and environmentally benign pathway. The use of greener solvents such as 2-MeTHF or acetonitrile (B52724), which are considered more sustainable than commonly used chlorinated solvents like dichloromethane (B109758) (DCM), further enhances the environmental profile of the synthesis. chemrxiv.org

Biocatalysis represents another frontier in the green synthesis of fluorinated compounds. researchgate.net Enzymes like aldolases and fluorinases offer unparalleled stereoselectivity under mild, aqueous conditions. nih.govacsgcipr.org While direct enzymatic synthesis of this compound has not been reported, engineered enzymes are being developed for a growing range of C-F bond-forming and C-C bond-forming reactions. nih.govwpmucdn.com A future biocatalytic route could involve an engineered ene reductase for the asymmetric synthesis of a chiral fluorinated intermediate, which is then cyclized to form the morpholine ring, offering a highly efficient and sustainable alternative to traditional chemical methods. chemrxiv.org

Photoredox and Electrochemical Methods in Functionalization

Late-stage functionalization (LSF)—the introduction of functional groups into a complex molecule at a late step in the synthesis—is a powerful strategy for rapidly creating analogues for structure-activity relationship (SAR) studies. nih.gov Photoredox and electrochemical methods have emerged as premier technologies for LSF, offering mild conditions and unique reactivity to modify scaffolds like this compound. mdpi.comthieme-connect.com

Electrochemical synthesis provides a reagent-free method for oxidation or reduction, using electrons to generate reactive intermediates. An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols has been developed to produce CF3-containing morpholines. acs.orgresearchgate.net This approach uses a simple and inexpensive trifluoromethylating reagent and proceeds under constant current in an undivided cell, highlighting the operational simplicity of electrosynthesis. acs.org Similarly, electrochemical methods can be used for C-H functionalization, enabling the direct introduction of new substituents onto the morpholine ring or its N-aryl group without pre-functionalization. nih.gov For example, an electrochemical C-H amination has been shown to be highly site-selective. nih.gov

Visible-light photoredox catalysis complements these methods by using light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide range of chemical transformations. mdpi.com This technique is particularly well-suited for introducing fluorine-containing groups. researchgate.netnih.gov For instance, the this compound scaffold could be further functionalized via a photocatalytic C-H trifluoromethylthiolation, adding another valuable fluorine-containing motif to the molecule. acs.org These methods are highly tolerant of various functional groups, making them ideal for modifying complex, drug-like molecules. mdpi.com

| Method | Principle | Potential Application to Target Scaffold | Key Advantage |

|---|---|---|---|

| Electrochemical Synthesis | Anodic/cathodic generation of reactive intermediates nih.gov | C-H amination or trifluoromethylation of the morpholine ring acs.orgnih.govresearchgate.net | Reagent-free activation, high functional group tolerance |

| Photoredox Catalysis | Visible light-induced single-electron transfer mdpi.com | Late-stage introduction of SCF3 or other functional groups acs.org | Extremely mild conditions, unique reactivity pathways |

Exploration of New Chemical Transformations for the Morpholine Scaffold

Beyond its direct use, the this compound scaffold serves as a versatile building block for accessing novel chemical space. e3s-conferences.org Research is actively exploring new transformations that can leverage the inherent reactivity of the morpholine core to construct more complex architectures. nih.gov

One area of interest is the strategic ring-opening of the morpholine. Regio- and stereoselective S_N2-type ring-opening reactions of activated aziridines with haloalcohols have been used as a key step in building substituted morpholines. researchgate.netnih.gov In reverse, a selective ring-opening of the this compound could yield a functionalized amino alcohol, a valuable chiral intermediate for divergent synthesis. acs.org

The trifluoromethyl group itself can be a handle for further transformations. While the C-F bond is exceptionally strong, methods are emerging for the selective activation and functionalization of a single C-F bond within a CF3 group. researchgate.net Such a transformation could convert the trifluoromethyl moiety into a difluoroalkene or a difluoromethyl group, dramatically altering the electronic properties of the molecule and providing access to new classes of fluorinated compounds. researchgate.net These advanced synthetic strategies expand the utility of the core scaffold, allowing chemists to explore previously inaccessible areas of chemical diversity. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2-(trifluoromethyl)morpholine, and how can reaction yields be maximized?

The synthesis typically involves cyclization of precursor amines or nucleophilic substitution on a morpholine scaffold. Key steps include:

- Intermediate Preparation : Use trifluoromethylation agents (e.g., CF₃I or Ruppert–Prakash reagent) to introduce the trifluoromethyl group .

- Cyclization : Employ catalysts like Pd(OAc)₂ for ring closure under inert atmospheres .

- Yield Optimization : Monitor reaction progress via TLC or HPLC (e.g., QC-SMD-TFA05 conditions, retention time ~1.76 minutes) and adjust stoichiometry of reagents like triethylamine to suppress side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS : Confirm molecular weight (e.g., m/z 732 [M+H]+) and purity .

- HPLC : Use reverse-phase columns (C18) with TFA-modified mobile phases for retention time consistency (e.g., 1.32–1.76 minutes) .

- NMR : Assign stereochemistry using ¹H/¹³C NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for morpholine protons) .

Q. How can researchers safely handle and store this compound in the lab?

- Storage : Keep in amber glass bottles at room temperature, desiccated to prevent hydrolysis .

- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and refer to SDS guidelines for morpholine derivatives (e.g., toxicity thresholds, disposal protocols) .

Advanced Research Questions

Q. How does stereochemistry (e.g., 3R,6R configuration) influence the biological activity of this compound derivatives?

- Enantiomeric Resolution : Separate stereoisomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare binding affinities using SPR or ITC assays .

- Case Study : The (3R,6R) enantiomer of a related morpholine derivative showed 10× higher inhibition of serotonin reuptake than its (3S,6S) counterpart, attributed to enhanced lipophilicity and target fit .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl-morpholine derivatives?

- Meta-Analysis : Cross-reference datasets from kinase inhibition assays (e.g., IC₅₀ variability in tyrosine kinase studies) .

- Structural Validation : Re-examine crystallographic data (e.g., X-ray diffraction of protein-ligand complexes) to confirm binding modes .

- Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C incubation) across labs .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Q. What methods are effective for scaling up synthesis while maintaining enantiopurity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.